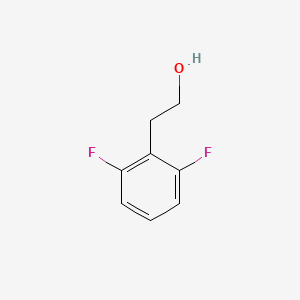

2-(2,6-Difluorophenyl)ethanol

Overview

Description

Scientific Research Applications

Application in Biocatalysis

Specific Scientific Field

Biocatalysis and Enzyme Engineering

Summary of the Application

The compound 2-(2,6-Difluorophenyl)ethanol is used as a substrate in the biocatalytic process involving the enzyme carbonyl reductase BaSDR1 . This enzyme has been identified as a potential biocatalyst for the synthesis of chiral 1-(2-halophenyl)ethanols due to its excellent stereoselectivity .

Methods of Application or Experimental Procedures

The catalytic efficiency of BaSDR1 was enhanced by fine-tuning the substrate binding mode . The designed mutants Q139S, D253Y, and Q139S/D253Y showed significantly enhanced catalytic efficiency .

Results or Outcomes

The variants Q139S and Q139S/D253Y exhibited a more than 9-fold improvement in catalytic efficiency (kcat/Km) toward substrates . All variants exhibited excellent stereoselectivity (99% ee) . At a substrate concentration of 100 mM, recombinant E. coli whole cells expressing the BaSDR1 mutants were successfully applied to the synthesis of several key intermediates of chiral pharmaceuticals, including (S)-1-(2-chlorophenyl)ethanol, (S)-1-(2,4-difluorophenyl)ethanol, and (S)-1-(2,6-difluorophenyl)ethanol, with 99% enantiomeric excess .

Application in Polymer Synthesis

Specific Scientific Field

Polymer Chemistry

Summary of the Application

2,6-difluorophenol, which can be derived from 2-(2,6-Difluorophenyl)ethanol, undergoes oxidative polymerization to give poly(2,6-difluoro-1,4-phenylene oxide) .

Methods of Application or Experimental Procedures

The polymerization process involves the use of the Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex as a catalyst and hydrogen peroxide as an oxidizing agent .

Results or Outcomes

The result of this process is the formation of poly(2,6-difluoro-1,4-phenylene oxide), a type of polymer .

Application in Bioreductive Production

Specific Scientific Field

Biotechnology and Bioengineering

Summary of the Application

The compound 2-(2,6-Difluorophenyl)ethanol is used in the bioreductive production process involving the enzyme ketoreductase ChKRED20 . This enzyme has been identified as a potential biocatalyst for the synthesis of chiral 1-(3,4-difluorophenyl)ethanol .

Methods of Application or Experimental Procedures

The catalytic efficiency of ChKRED20 was enhanced by single mutations . The designed mutants showed significantly enhanced catalytic efficiency .

Results or Outcomes

The variants exhibited a more than 9-fold improvement in catalytic efficiency (kcat/Km) toward substrates . All variants exhibited excellent stereoselectivity (99% ee) . At a substrate concentration of 100 mM, recombinant E. coli whole cells expressing the ChKRED20 mutants were successfully applied to the synthesis of several key intermediates of chiral pharmaceuticals, including (S)-1-(2-chlorophenyl)ethanol, (S)-1-(2,4-difluorophenyl)ethanol and (S)-1-(2,6-difluorophenyl)ethanol, with 99% enantiomeric excess .

Application as a Chemical Reagent

Specific Scientific Field

Chemistry

Summary of the Application

2-(2,6-Difluorophenyl)ethan-1-ol is used as a chemical reagent in various chemical reactions . It is often used in the synthesis of other chemicals .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular chemical reaction or synthesis process .

Results or Outcomes

The outcomes of these reactions would also depend on the specific reaction or synthesis process .

Safety And Hazards

The safety information for “2-(2,6-Difluorophenyl)ethanol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

properties

IUPAC Name |

2-(2,6-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJHNMSIIGRNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666683 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorophenyl)ethanol | |

CAS RN |

168766-16-3 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B575140.png)

![Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane](/img/structure/B575145.png)